molecular formula C15H14FNO2 B2997945 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303758-88-5

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2997945
CAS No.: 303758-88-5
M. Wt: 259.28
InChI Key: LIAXUEYFJGDEDE-RQZCQDPDSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C15H14FNO2 This compound is known for its unique chemical structure, which includes a fluorinated aromatic ring, an imine group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 3-fluoro-4-methylaniline with 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity to certain receptors, while the methoxyphenol moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol
  • 2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol
  • 2-{[(3-Methylphenyl)imino]methyl}-6-methoxyphenol

Uniqueness

2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAXUEYFJGDEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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